5-Bromo-2-thiophenemethanamine hydrobromide
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Overview
Description
5-Bromo-2-thiophenemethanamine hydrobromide is an organic compound that belongs to the class of thiophenes. It is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and an amine group attached to the methylene carbon. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-thiophenemethanamine hydrobromide typically involves the bromination of 2-thiophenemethanamine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination at the 5-position of the thiophene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-thiophenemethanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-thiophenemethanamine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Thiophenemethanamine.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-thiophenemethanamine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-thiophenemethanamine hydrobromide involves its interaction with various molecular targets. The bromine atom and the amine group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar in structure but with an aldehyde group instead of an amine group.
5-Bromo-2-methoxythiophene: Contains a methoxy group instead of an amine group.
2-Thiophenemethanamine: Lacks the bromine atom at the 5-position.
Uniqueness
5-Bromo-2-thiophenemethanamine hydrobromide is unique due to the presence of both the bromine atom and the amine group, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and research applications .
Properties
Molecular Formula |
C5H7Br2NS |
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Molecular Weight |
272.99 g/mol |
IUPAC Name |
(5-bromothiophen-2-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C5H6BrNS.BrH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H |
InChI Key |
DXOBKXAPXXNOKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CN.Br |
Origin of Product |
United States |
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